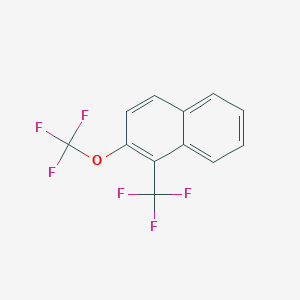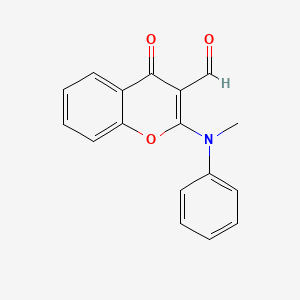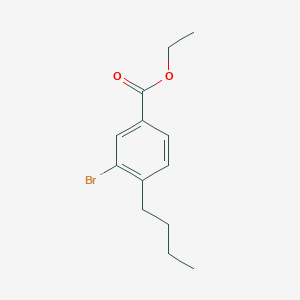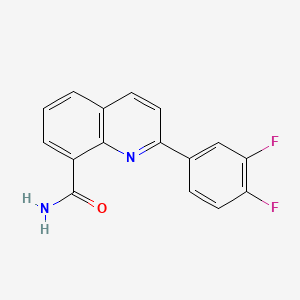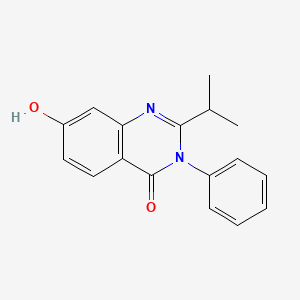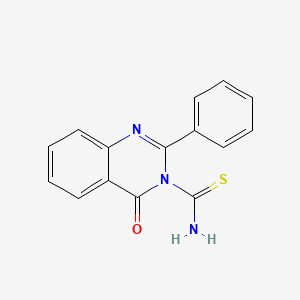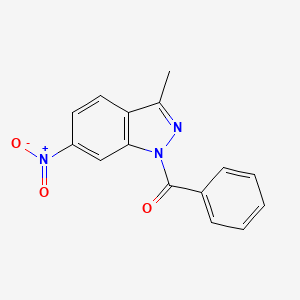![molecular formula C16H13NO4 B11843537 1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate CAS No. 61059-75-4](/img/structure/B11843537.png)
1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate is a heterocyclic compound that belongs to the chromeno-pyridine family This compound is characterized by its fused ring structure, which includes a chromene (benzopyran) and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxycoumarin to form the chromeno-pyridine core. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromeno-pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes like topoisomerase II and tyrosine kinase, which are crucial for DNA replication and cell signaling.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Known for its anti-inflammatory properties.
5H-chromeno[4,3-b]pyridin-5-one: Exhibits antimicrobial activity.
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine: Used as an antihistaminic and anti-anaphylactic agent.
Uniqueness
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate stands out due to its unique acetate group, which enhances its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for synthesizing a variety of biologically active molecules .
Properties
CAS No. |
61059-75-4 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-(5-oxochromeno[2,3-b]pyridin-7-yl)ethyl acetate |
InChI |
InChI=1S/C16H13NO4/c1-9(20-10(2)18)11-5-6-14-13(8-11)15(19)12-4-3-7-17-16(12)21-14/h3-9H,1-2H3 |
InChI Key |
RURVJQVCVSSZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
